2-Bromo-1-(furan-2-yl)propan-1-one
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Description
“2-Bromo-1-(furan-2-yl)propan-1-one” is a chemical compound with the CAS Number: 4208-46-2. It has a molecular weight of 203.04 .
Synthesis Analysis
The synthesis of compounds similar to “2-Bromo-1-(furan-2-yl)propan-1-one” has been reported in the literature. For instance, the synthesis of (S)-1-(furan-2-yl)propan-1-ol was carried out by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the Lactobacillus paracasei BD101 biocatalyst .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(furan-2-yl)propan-1-one” can be represented by the InChI code: 1S/C7H7BrO2/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3 .Scientific Research Applications
Synthesis of Furans and Cyclopentenones
2-Bromo-1-(furan-2-yl)propan-1-one serves as an intermediate in the synthesis of various furans and cyclopentenones, showcasing its utility in organic synthesis. For example, 2,3-dibromo-1-(phenylsulfonyl)-1-propene is employed as a versatile reagent for generating furan derivatives and cyclopentenones, illustrating the chemical's role in constructing complex molecular frameworks (Watterson et al., 2003).
Crystal Structure Analysis
The compound is also involved in the study of molecular geometries and crystal packing interactions. The crystal and molecular structure of related furan derivatives have been investigated, providing insights into their solid-state geometries, hydrogen bonding, and π-π interactions (Rodi et al., 2013).
Molecular Geometry and Configuration Studies
Research on furan-containing gem-bromonitroethenes, including similar bromo-furan compounds, helps in understanding their molecular configurations and the stability of different isomers in solution. These studies contribute to the knowledge of molecular dynamics and reactivity patterns (Vereshchagina et al., 2015).
Development of Organic Synthesis Methodologies
2-Bromo-1-(furan-2-yl)propan-1-one is pivotal in developing new synthetic methodologies, such as the one-pot pathway for accessing benzofuran derivatives through domino intermolecular Sonogashira coupling and intramolecular cyclization processes. This highlights the compound's role in facilitating complex organic transformations and constructing heterocyclic systems (Kishore & Satyanarayana, 2022).
Antimicrobial Studies
In the realm of antimicrobial research, derivatives of 2-Bromo-1-(furan-2-yl)propan-1-one, such as 2-Bromo-5-(2-bromo-2-nitrovinyl)furan, have demonstrated significant activity against a range of microorganisms. This research sheds light on the potential therapeutic applications of furan derivatives in combating microbial infections (Allas et al., 2016).
properties
IUPAC Name |
2-bromo-1-(furan-2-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZJJJKGSBIXNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CO1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536651 |
Source
|
Record name | 2-Bromo-1-(furan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(furan-2-yl)propan-1-one | |
CAS RN |
4208-46-2 |
Source
|
Record name | 2-Bromo-1-(furan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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